molecular formula C21H22N2O4S B7713071 N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide

N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide

Cat. No.: B7713071
M. Wt: 398.5 g/mol
InChI Key: AGXDJTMBZWKXLB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide is a synthetic organic compound that features a furan ring, a sulfamoyl group, and a propanamide moiety

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-16-4-9-18(10-5-16)23-28(25,26)20-11-6-17(7-12-20)8-13-21(24)22-15-19-3-2-14-27-19/h2-7,9-12,14,23H,8,13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXDJTMBZWKXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sulfamoyl group: This step involves the reaction of a sulfonamide with an aromatic compound, often facilitated by a catalyst.

    Formation of the propanamide moiety: This can be done through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfamoyl group can be reduced to form amines or other reduced sulfur compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated aromatics, substituted amides.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical Reactivity: The furan ring and sulfamoyl group can participate in various chemical reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-{[(4-methylphenyl)methyl]amino}propanamide
  • N-(furan-2-ylmethyl)-2-[(4-methylphenyl)amino]propanamide

Uniqueness

N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide is unique due to the presence of both a furan ring and a sulfamoyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

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